2(3H)-Furanone, 3-dodecyldihydro-
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Overview
Description
2(3H)-Furanone, 3-dodecyldihydro-: . It is a derivative of succinic anhydride, where a dodecyl group is attached to the furanone ring. This compound is typically found as a white to off-white powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acid-Catalyzed Esterification: One common method involves the reaction of dodecanedioic acid with an appropriate alcohol under acid-catalyzed conditions to form the ester, which is then cyclized to form the anhydride.
Direct Anhydride Formation: Another method involves the direct reaction of dodecanedioic acid with acetic anhydride or other dehydrating agents to form the anhydride.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to the corresponding diol.
Substitution: It can undergo nucleophilic substitution reactions, where the anhydride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Amides and esters.
Scientific Research Applications
Chemistry:
Polyester Synthesis: Used as a precursor in the synthesis of polyesters, which are utilized in coatings, adhesives, and plastics.
Biology:
Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Plastic Additives: Used as an additive in the production of plastics to enhance their properties.
Mechanism of Action
Molecular Targets and Pathways:
Interaction with Polymers: The compound interacts with polymer chains, enhancing their mechanical and thermal properties.
Surfactant Properties: Acts as a surfactant by reducing surface tension, which is beneficial in emulsification processes.
Comparison with Similar Compounds
- N-tetradecylsuccinic anhydride
- N-hexadecylsuccinic anhydride
- N-octadecylsuccinic anhydride
Comparison:
- Chain Length: The primary difference lies in the length of the alkyl chain attached to the succinic anhydride. Longer chains generally result in higher melting points and different solubility properties .
- Applications: While all these compounds are used as plastic additives and surfactants, the specific applications may vary based on their physical properties .
Properties
CAS No. |
73263-36-2 |
---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
3-dodecyloxolan-2-one |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-18-16(15)17/h15H,2-14H2,1H3 |
InChI Key |
CKVQBYJDENROIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1CCOC1=O |
Origin of Product |
United States |
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